3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid
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Overview
Description
(3-(3-Bromo-4,5-dimethoxy-phenyl)-acryloylamino)-acetic acid , is a chemical compound with the molecular formula C13H14BrNO5. It has a molecular weight of 344.164 g/mol . This compound belongs to the class of phenylpropionic acids and contains both bromine and methoxy functional groups.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid involves acylation of the corresponding amine precursor. One possible method is the reaction of 3-(3-Bromo-4,5-dimethoxy-phenyl)-acrylic acid with an amino group-containing reagent, such as glycine or its derivatives .
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited, as it is often considered a rare and unique chemical. Researchers typically synthesize it for specific applications rather than for bulk production.
Chemical Reactions Analysis
3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions:
Acylation: The compound can react with acylating agents to form amides or esters.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Major products formed from these reactions include amides, esters, and reduced derivatives of the compound.
Scientific Research Applications
3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: Studied for its pharmacological properties.
Industry: Rarely used in industry due to its specialized nature .
Mechanism of Action
The exact mechanism by which 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While this compound is unique, similar compounds include:
3-(3-Bromo-4,5-dimethoxy-phenyl)-acrylic acid: (a closely related structural isomer) .
(3-Bromo-4,5-dimethoxy-benzoylamino)-acetic acid: (another derivative with a different functional group) .
Properties
Molecular Formula |
C11H13BrO4 |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
PIUOJSPAGUXRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCC(=O)O)Br)OC |
Origin of Product |
United States |
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